2,6-dichloro-N-(cyclopropylmethyl)aniline
Overview
Description
2,6-Dichloro-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H11Cl2N. It is a derivative of 2,6-dichloroaniline, where the amino group is substituted with a cyclopropylmethyl group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 2,6-dichloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy derivatives
Scientific Research Applications
2,6-Dichloro-N-(cyclopropylmethyl)aniline is used in various scientific research applications, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Pesticide Development: The compound is used in the development of new pesticides due to its unique chemical properties.
Organic Chemistry Studies: It serves as a model compound in organic chemistry research to study reaction mechanisms and pathways
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The cyclopropylmethyl group enhances its binding affinity to the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A precursor to 2,6-dichloro-N-(cyclopropylmethyl)aniline, used in the synthesis of various derivatives.
2,4-Dichloroaniline: Another isomer with different substitution patterns, used in the production of dyes and herbicides.
2,5-Dichloroaniline: Similar to 2,6-dichloroaniline but with different chemical properties and applications
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .
Biological Activity
2,6-Dichloro-N-(cyclopropylmethyl)aniline is an organic compound characterized by its molecular formula . This compound is a derivative of 2,6-dichloroaniline, distinguished by the substitution of the amino group with a cyclopropylmethyl group. Its unique structure contributes to its diverse applications in pharmaceutical synthesis and pesticide development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
The structural features of this compound significantly influence its biological activity. The presence of the cyclopropylmethyl group enhances binding affinities to various biological targets, which can modulate enzyme activities and other cellular processes.
Structure-Activity Relationship
The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
2,6-Dichloroaniline | Base compound without cyclopropylmethyl group | |
3,4-Dichloro-N-(cyclopropylmethyl)aniline | Different chlorination pattern | |
N-(Cyclopropylmethyl)-4-chloroaniline | Chlorine at a different position | |
2-Chloro-N-(cyclopropylmethyl)aniline | Only one chlorine substituent |
The biological activity of this compound is primarily linked to its role as a potential pharmaceutical intermediate. The compound may exhibit inhibitory or activating effects on specific enzymes due to its structural features. The cyclopropylmethyl substituent enhances its binding affinity, influencing the modulation of target molecules within biological systems.
Enzyme Interaction Studies
Research has indicated that this compound interacts with various enzymes. For instance:
- Inhibition Studies : In vitro studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Binding Affinity : The cyclopropylmethyl group significantly increases the binding affinity to target proteins compared to other aniline derivatives.
Case Studies
Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Pharmacological Assessment : A study investigated the compound's effects on cancer cell lines. The results indicated that it exhibited cytotoxic effects on specific tumor cells while having minimal toxicity on normal cells.
- Metabolic Pathway Analysis : Another study focused on understanding how this compound is metabolized in vivo. It was found that metabolic pathways involving phase I and phase II reactions were activated, leading to the formation of less toxic metabolites.
- Toxicological Evaluation : A comprehensive evaluation assessed the compound's toxicity in animal models. The findings suggested that while it has promising therapeutic effects, further studies are needed to fully understand its safety profile.
Properties
IUPAC Name |
2,6-dichloro-N-(cyclopropylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRUSMZHLEKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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